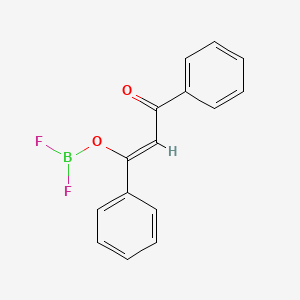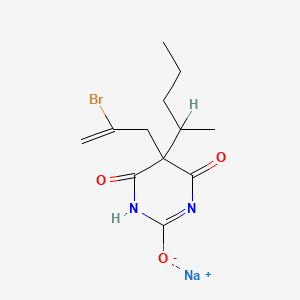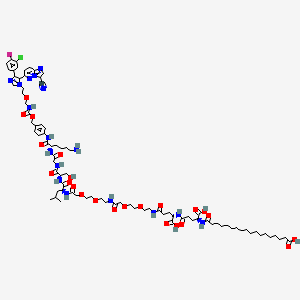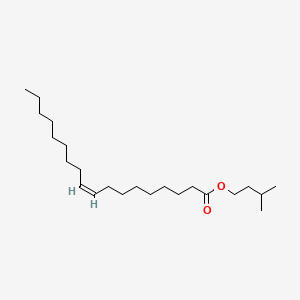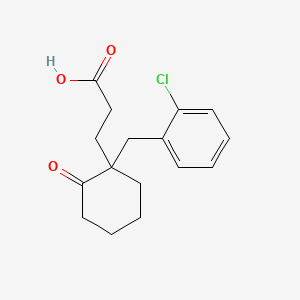
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid is an organic compound that features a chlorobenzyl group attached to a cyclohexane ring with a propionic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of a propionic acid derivative. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Solvents: Organic solvents like ethanol or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize:
Catalysts: Metal catalysts such as cobalt or manganese bromides.
Oxidizing Agents: Molecular oxygen or other oxidizing agents to drive the reaction.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzoic acid: Similar in structure but lacks the cyclohexane ring and propionic acid side chain.
Benzyl chloride: Contains a benzyl group but lacks the additional functional groups present in 1-(o-Chlorobenzyl)-2-oxocyclohexanepropionic acid.
Uniqueness
This compound is unique due to its combination of a chlorobenzyl group, a cyclohexane ring, and a propionic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
791-45-7 |
|---|---|
Fórmula molecular |
C16H19ClO3 |
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-2-1-5-12(13)11-16(10-8-15(19)20)9-4-3-7-14(16)18/h1-2,5-6H,3-4,7-11H2,(H,19,20) |
Clave InChI |
XEBOVYWLIDTDQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
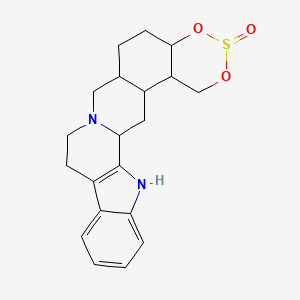
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
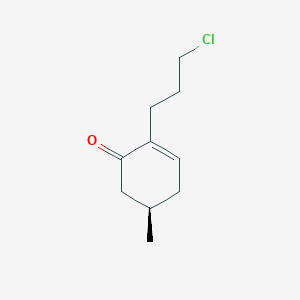

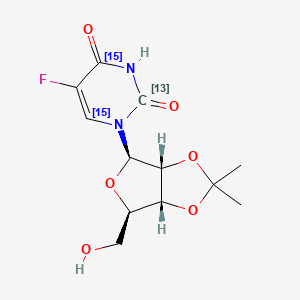
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)

![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
